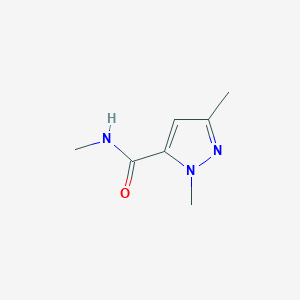

N,1,3-trimethyl-1H-pyrazole-5-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N,2,5-trimethylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O/c1-5-4-6(7(11)8-2)10(3)9-5/h4H,1-3H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWDDOVHXQWGKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Evolution and Significance of Pyrazole Carboxamide Derivatives in Diverse Scientific Disciplines

The pyrazole (B372694) ring is a cornerstone in the development of bioactive molecules, and its derivatives are noted for a wide spectrum of pharmacological activities. mdpi.comglobalresearchonline.net The incorporation of a carboxamide functional group (-CONH₂) onto this scaffold gives rise to the pyrazole carboxamides, a class of compounds that has demonstrated immense utility in both medicinal chemistry and agrochemical science. nih.govmdpi.com

The evolution of these derivatives has been driven by the need for molecules with high efficacy and target specificity. In medicine, the pyrazole carboxamide core is present in a range of therapeutic agents. mdpi.com The structural versatility of the scaffold allows for fine-tuning of its physicochemical properties, enabling researchers to optimize absorption, distribution, metabolism, and excretion (ADME) profiles while enhancing biological activity. This has led to the development of drugs targeting a variety of conditions, including inflammation and cancer. mdpi.com

In agriculture, pyrazole carboxamides are integral to modern crop protection. scielo.br They form the chemical basis for a number of highly effective fungicides and insecticides. nih.gov A significant class of these are the succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiratory chain in pathogenic fungi, providing broad-spectrum disease control. acs.org The success of these compounds has spurred extensive research into novel derivatives to expand the spectrum of activity and manage the development of resistance in target pests and pathogens. scielo.brdigitellinc.com

The following table summarizes some prominent examples of pyrazole-containing compounds that highlight the scaffold's importance:

| Compound Name | Class | Area of Application | Significance |

| Celecoxib | Diaryl-substituted pyrazole | Medicinal | A selective COX-2 inhibitor used as an anti-inflammatory drug. mdpi.com |

| Rimonabant | Pyrazole derivative | Medicinal | An anorectic anti-obesity drug (withdrawn). mdpi.com |

| Tolfenpyrad | Pyrazole insecticide | Agrochemical | A broad-spectrum insecticide effective against various pests. nih.gov |

| Penthiopyrad | Pyrazole carboxamide | Agrochemical | A succinate dehydrogenase inhibitor (SDHI) fungicide. acs.org |

| Chlorantraniliprole | Pyrazole carboxamide | Agrochemical | An insecticide that acts on insect ryanodine (B192298) receptors. |

Structural Context and Research Landscape of N,1,3 Trimethyl 1h Pyrazole 5 Carboxamide Within Pyrazole Chemistry

Established Synthetic Methodologies for Pyrazole-5-carboxamide Scaffolds Relevant to this compound

The synthesis of this compound and its related structures typically involves the initial formation of the pyrazole core followed by the introduction or modification of the carboxamide functionality.

Multi-step Synthesis Protocols and Pathway Design

The construction of the this compound framework is generally achieved through a multi-step sequence. A common pathway commences with the synthesis of a pyrazole-5-carboxylic acid or its ester, which then serves as a precursor to the final amide.

One of the most fundamental and widely employed methods for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.org For the synthesis of 1,3-disubstituted pyrazoles, a nonsymmetrical 1,3-diketone is reacted with a substituted hydrazine, such as methylhydrazine. conicet.gov.aracs.org This reaction can, however, lead to a mixture of regioisomers. conicet.gov.aracs.org

A typical multi-step synthesis for a compound like this compound would involve:

Claisen Condensation: Reaction of an appropriate ketone with a dialkyl oxalate (B1200264) to form a 1,3-diketoester. For instance, 2-acetylfuran (B1664036) or 2-acetylthiophene (B1664040) can be reacted with diethyl oxalate. acs.org

Cyclization: The resulting diketoester is then reacted with methylhydrazine to form the corresponding 1,3-dimethyl-1H-pyrazole-5-carboxylate. acs.org

Hydrolysis: The ester is hydrolyzed, typically under basic conditions followed by acidification, to yield 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. acs.org

Amide Formation: The carboxylic acid is then converted to the target this compound. This is often achieved by first converting the carboxylic acid to a more reactive species like an acid chloride, followed by reaction with methylamine. ciac.jl.cn

An alternative to the Claisen condensation is the use of α,β-unsaturated ketones which react with hydrazine derivatives to form pyrazolines that can be subsequently oxidized to pyrazoles. nih.gov

Critical Reaction Conditions and Reagent Selection for Pyrazole Ring Formation and Carboxamide Attachment

The efficiency and regioselectivity of pyrazole synthesis are highly dependent on the reaction conditions and the choice of reagents.

For Pyrazole Ring Formation:

Solvent: The choice of solvent can significantly influence the regioselectivity of the reaction between a 1,3-diketone and methylhydrazine. While ethanol (B145695) is a common solvent, it often leads to mixtures of regioisomers. conicet.gov.aracs.org The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically increase the regioselectivity in favor of one isomer. conicet.gov.aracs.org Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) also improve regioselectivity compared to protic solvents. organic-chemistry.org

Catalyst: The cyclocondensation reaction is often catalyzed by an acid. acs.org In some cases, the addition of a strong acid like hydrochloric acid can increase the yield by promoting the final dehydration step. organic-chemistry.org

Temperature: The reaction temperature can vary, with many syntheses being carried out at room temperature or under reflux. acs.orgorganic-chemistry.org

For Carboxamide Attachment:

The formation of the amide bond from the corresponding pyrazole-5-carboxylic acid typically requires activation of the carboxylic acid.

Activating Agents: Common methods include conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ciac.jl.cn Peptide coupling reagents such as 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) methanaminium (HATU) in the presence of a base like diisopropylethylamine (DIPEA) are also employed for direct amidation. sphinxsai.com Dicyclohexylcarbodiimide (B1669883) (DCC) is another effective condensation agent. nih.gov

Reaction Conditions: Amidation reactions are typically carried out in aprotic solvents like tetrahydrofuran (B95107) (THF) or DMF at temperatures ranging from 0 °C to room temperature. sphinxsai.comnih.gov

Synthesis of this compound Analogues and Derivatization Approaches

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships for various applications.

Design Principles for Targeted Structural Modifications within the this compound Framework

Structural modifications of the this compound scaffold are guided by the desire to modulate its physicochemical and biological properties. Key areas for modification include:

The N-substituent of the carboxamide: Variation of the N-alkyl or N-aryl group can significantly impact biological activity. nih.gov

Substituents on the pyrazole ring: Introduction of different groups at the C3, C4, and N1 positions of the pyrazole ring can influence the molecule's properties. For instance, modifying the substituent at the N1 position has been explored to improve properties for specific biological targets. nih.gov

The linker between the pyrazole and other moieties: In more complex analogues, the carboxamide group can be part of a larger linker system connecting the pyrazole to other chemical scaffolds. nih.gov

A common strategy involves creating a library of analogues by reacting a common pyrazole-5-carboxylic acid intermediate with a diverse set of amines. researchgate.net

Regioselective Synthesis and Isomeric Control in Pyrazole Carboxamide Formation

A significant challenge in the synthesis of asymmetrically substituted pyrazoles is controlling the regioselectivity of the cyclocondensation reaction. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a monosubstituted hydrazine can yield two regioisomeric pyrazoles. conicet.gov.aracs.org

As mentioned previously, the choice of solvent is a critical factor in controlling regioselectivity. Fluorinated alcohols and aprotic dipolar solvents have been shown to favor the formation of one regioisomer over the other. conicet.gov.aracs.orgorganic-chemistry.org For example, the reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with methylhydrazine in HFIP yields the 5-(2-furyl)pyrazole derivative almost exclusively. conicet.gov.ar

Another approach to achieve regioselectivity is to use starting materials that guide the cyclization in a specific direction. For instance, using α,β-unsaturated ketones with a leaving group at the β-position can lead to the regioselective formation of 5-aminopyrazoles. nih.gov Furthermore, one-pot procedures involving the in-situ generation of intermediates have been developed to afford pyrazoles with high regioselectivity. sioc-journal.cn

The following table summarizes the effect of solvent on the regioselectivity of a representative pyrazole synthesis:

| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio | Reference |

| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 1.3 : 1 | conicet.gov.ar |

| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 4.3 : 1 | conicet.gov.ar |

| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >99 : 1 | conicet.gov.ar |

Intrinsic Chemical Reactivity and Transformation Pathways of the this compound Core

The chemical reactivity of the this compound core is determined by the interplay of the aromatic pyrazole ring and its substituents.

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Due to the directing effects of the two nitrogen atoms and the methyl group at the C3 position, electrophilic substitution on the 1,3-dimethylpyrazole (B29720) ring is expected to occur predominantly at the C4 position. rrbdavc.orgscribd.com This is because the intermediates formed by attack at C4 are more stable than those from attack at C5. rrbdavc.org Common electrophilic substitution reactions include nitration, sulfonation, and halogenation. scribd.com

The N-methyl group at position 1 and the C-methyl group at position 3 are generally stable but can potentially undergo oxidation under harsh conditions. The carboxamide functional group at the C5 position can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions. The amide nitrogen can also participate in further reactions, such as N-alkylation, although this is less common for secondary amides.

The pyrazole ring itself is generally stable. However, ring-opening reactions have been observed for certain pyrazole derivatives under specific conditions, such as the reaction of pyrazolines with activated alkynes. While this compound is an aromatic pyrazole and thus more stable than a pyrazoline, the possibility of ring transformation under forcing conditions cannot be entirely ruled out.

The following table summarizes the expected reactivity at different positions of the core structure:

| Position/Functional Group | Type of Reaction | Potential Products |

| C4 of Pyrazole Ring | Electrophilic Substitution | 4-Halo, 4-nitro, 4-sulfo derivatives |

| Carboxamide (C=O) | Nucleophilic Acyl Substitution | Carboxylic acid (hydrolysis) |

| Carboxamide (N-H) | Deprotonation followed by Alkylation | N-alkylated amide derivatives |

| C3-Methyl Group | Oxidation | 3-Carboxylic acid derivative |

| N1-Methyl Group | Oxidation | N-oxide or demethylation under harsh conditions |

Oxidation Reactions and Product Characterization

The oxidation of pyrazole derivatives can proceed through various pathways depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from related pyrazole compounds. The pyrazole ring itself possesses antioxidant properties, suggesting it can be oxidized under certain conditions. nih.gov

Potential oxidation reactions include:

N-Oxide Formation: Oxidation may occur at the pyridine-like N-2 nitrogen atom of the pyrazole ring, leading to the formation of a pyrazole-N-oxide. This is a common reaction for nitrogen-containing heterocycles.

Ring Cleavage: Stronger oxidizing agents or more vigorous conditions can lead to the oxidative cleavage of the pyrazole ring, resulting in a variety of degradation products.

Side-Chain Oxidation: The methyl groups on the pyrazole ring are generally stable to oxidation, but under harsh conditions, they could potentially be oxidized to carboxylic acids.

In related studies, oxidation of 3-(substituted-phenylselenonyl)-1-ribosyl-1H-1,2,4-triazoles, another five-membered heterocycle, has been achieved using reagents like oxone. researchgate.net This suggests that similar persulfate-based oxidants could potentially oxidize the pyrazole ring or its substituents.

Reduction Reactions and Functional Group Transformations

The reduction of this compound can target either the carboxamide group or the pyrazole ring. The aromatic nature of the pyrazole ring makes it relatively resistant to reduction compared to the carboxamide functional group.

Reduction of the Carboxamide Group: The N-methylcarboxamide group can be reduced to the corresponding amine, N-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-N-methylamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Partial reduction to an aldehyde is generally not feasible for N-substituted amides.

Reductive Coupling: N-acyl pyrazoles can participate in reductive cross-coupling reactions. For instance, acyl pyrazoles have been shown to react with nitroarenes in the presence of B₂(OH)₄ to form N-substituted benzamides, demonstrating the utility of the pyrazole carboxamide moiety as a reactant under specific reducing conditions. researchgate.net

The pyrazole ring itself is generally stable to catalytic hydrogenation under conditions that would reduce a double bond, but it can be reduced under more forcing conditions, which would likely also reduce the amide.

Nucleophilic and Electrophilic Substitution Patterns on the Pyrazole Ring

The substitution pattern of this compound—with methyl groups at N-1 and C-3 and a carboxamide at C-5—leaves the C-4 position as the sole available site for substitution on the pyrazole ring.

Electrophilic Substitution: The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The presence of three electron-donating methyl groups further activates the ring towards electrophilic attack, which occurs preferentially at the C-4 position. publishatcj.comresearchgate.net

Kinetic studies on 1,3,5-trimethylpyrazole, a very close analog, confirm that electrophilic substitution reactions like nitration and hydrogen exchange occur at the 4-position. rsc.org The reaction mechanism can proceed through either the neutral free base or the protonated conjugate acid, depending on the acidity of the medium. rsc.org For 1,3,5-trimethylpyrazole, nitration has been shown to occur on the conjugate acid form. rsc.org

Table 1: Electrophilic Substitution Reactions on Trimethylpyrazole Analogs

| Reaction | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 1,3,5-Trimethyl-4-nitro-1H-pyrazole | rsc.org |

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde | researchgate.net |

| Bromination | N-Bromosuccinimide (NBS) / CCl₄ | 4-Bromo-3,5-dimethylpyrazole | publishatcj.com |

| Chlorination | N-Chlorosuccinimide (NCS) / CCl₄ | 4-Chloro-3,5-dimethylpyrazole | publishatcj.com |

Nucleophilic Substitution: Aromatic nucleophilic substitution on the pyrazole ring is less common and typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. In this compound, there are no leaving groups on the ring, making direct nucleophilic substitution highly unlikely. However, derivatives containing leaving groups, such as 5-chloropyrazoles, can undergo nucleophilic substitution with amines. mdpi.com

Other Significant Derivatization Reactions

The this compound scaffold can be modified through various reactions, primarily involving the carboxamide functional group.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and methylamine.

Thionation: The carbonyl oxygen of the carboxamide can be converted to sulfur using thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) to yield the corresponding N,1,3-trimethyl-1H-pyrazole-5-carbothioamide. This transformation is documented for similar pyrazole carboxamides.

Cyclization Reactions: The pyrazole-5-carboxamide framework serves as a key intermediate in the synthesis of more complex heterocyclic systems. For example, related 1-benzylpyrazolo-5-carboxamides are precursors to tetrahydropyrazolo[3,4-c]pyridinones, a class of kinase inhibitors. acs.org

Table 2: Derivatization Reactions of the Pyrazole Carboxamide Scaffold

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻ | Pyrazole-5-carboxylic acid |

| Thionation | Lawesson's Reagent | Pyrazole-5-carbothioamide |

| Reduction | LiAlH₄ | Pyrazolylmethanamine |

| Cyclization (of derivatives) | Various | Fused heterocyclic systems |

These reactions highlight the versatility of this compound as a building block in synthetic and medicinal chemistry, allowing for diverse structural modifications. nih.govnih.govnih.gov

Advanced Structural Elucidation and Conformational Analysis of N,1,3 Trimethyl 1h Pyrazole 5 Carboxamide and Its Derivatives

Application of Advanced Spectroscopic Techniques for Structural Characterization

Spectroscopic methods provide a powerful toolkit for probing the molecular structure of N,1,3-trimethyl-1H-pyrazole-5-carboxamide. Through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (IR), a detailed picture of its atomic connectivity and functional group composition can be assembled.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

In the ¹H NMR spectrum, distinct signals for the three methyl groups would be expected. The N-methyl group attached to the pyrazole (B372694) ring at position 1 would likely appear as a singlet in the range of 3.8-4.2 ppm. The methyl group at position 3 of the pyrazole ring would also present as a singlet, typically resonating between 2.2 and 2.6 ppm. The proton on the pyrazole ring at position 4 would give rise to a singlet, anticipated in the region of 6.0-6.5 ppm. The N-methyl group of the carboxamide moiety would also be a singlet, though its chemical shift could be influenced by the solvent and temperature due to potential restricted rotation around the amide C-N bond.

The ¹³C NMR spectrum would complement the proton data by providing insights into the carbon framework. The carbonyl carbon of the carboxamide group is expected to have a chemical shift in the range of 160-165 ppm. The pyrazole ring carbons would exhibit characteristic shifts, with C3 and C5 appearing at lower fields (e.g., ~140-150 ppm) compared to C4 (e.g., ~105-115 ppm). The carbon signals for the three methyl groups would be found at higher fields.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| N1-CH₃ | 3.8 - 4.2 | Singlet |

| C3-CH₃ | 2.2 - 2.6 | Singlet |

| C4-H | 6.0 - 6.5 | Singlet |

| NH-CH₃ | 2.8 - 3.2 | Singlet (or Doublet if coupled to NH) |

| NH | 7.5 - 8.5 | Broad Singlet |

Note: Predicted values are based on typical chemical shifts for similar pyrazole carboxamide structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carboxamide) | 160 - 165 |

| C3 (pyrazole) | 148 - 152 |

| C5 (pyrazole) | 138 - 142 |

| C4 (pyrazole) | 105 - 115 |

| N1-CH₃ | 35 - 40 |

| C3-CH₃ | 12 - 16 |

| NH-CH₃ | 25 - 30 |

Note: Predicted values are based on typical chemical shifts for similar pyrazole carboxamide structures and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS is an indispensable technique for the accurate determination of a compound's molecular formula by providing a highly precise mass-to-charge ratio (m/z). For this compound (C₇H₁₁N₃O), HRMS would be expected to show a molecular ion peak [M+H]⁺ with a measured m/z value that closely matches the calculated exact mass. This high degree of accuracy allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isomers. Fragmentation patterns observed in the mass spectrum can also offer further structural clues.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₇H₁₁N₃O + H]⁺ | 154.0975 |

Note: The calculated exact mass is for the protonated molecule.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong absorption band corresponding to the C=O stretching vibration of the amide group is expected in the region of 1640-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would likely appear as a distinct peak around 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups and the pyrazole ring would be observed in the 2800-3100 cm⁻¹ region. Vibrations associated with the pyrazole ring (C=N and C=C stretching) typically appear in the 1400-1600 cm⁻¹ range.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | 3300 - 3500 |

| Aromatic/Aliphatic C-H | Stretch | 2800 - 3100 |

| Amide C=O | Stretch | 1640 - 1680 |

| Pyrazole C=N, C=C | Stretch | 1400 - 1600 |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Crystallographic Analysis for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about the connectivity and functional groups, single crystal X-ray diffraction offers the most definitive and detailed three-dimensional structural information in the solid state.

Single Crystal X-ray Diffraction Studies

Computational Chemistry Approaches to Tautomerism and Conformational Preferences

Computational chemistry provides a powerful avenue for investigating molecular properties that may be difficult to study experimentally. For this compound, the presence of the N-methyl group at position 1 prevents annular tautomerism, which is a common phenomenon in N-unsubstituted pyrazoles. researchgate.net However, computational methods can be employed to explore the conformational landscape of the molecule, particularly the rotational barrier around the pyrazole-C5 and C5-carboxamide bonds. These calculations can predict the most stable conformers and the energy differences between them, offering insights into the molecule's dynamic behavior in solution. Density Functional Theory (DFT) calculations are commonly used for this purpose and can also be used to predict spectroscopic properties, which can then be compared with experimental data for validation. researchgate.net

Theoretical Studies on Pyrazole Tautomerism Relevant to the Carboxamide Linkage

The phenomenon of annular prototropic tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the ring. This dynamic equilibrium results in two distinct tautomeric forms, which can significantly influence the molecule's chemical reactivity, physical properties, and biological interactions. semanticscholar.org For pyrazoles substituted at the 3(5)-position with a carboxamide group, this equilibrium means the carboxamide moiety can effectively be at either the 3- or 5-position relative to the N-H proton.

However, in the case of This compound , the presence of a methyl group on the N1 position of the pyrazole ring precludes this tautomeric exchange. The N-methylation effectively "locks" the heterocyclic core into a single, stable form, unequivocally placing the trimethylcarboxamide substituent at the C5 position.

Theoretical studies on analogous N-unsubstituted pyrazoles provide insight into the factors governing tautomeric preference. The relative stability of the 3-substituted versus the 5-substituted tautomer is highly dependent on the electronic nature of the substituents. researchgate.net Computational investigations on various monosubstituted pyrazoles have shown that strong electron-withdrawing groups, such as a carboxyl group (COOH), tend to favor the N1-H tautomer where the substituent is at the C5 position. researchgate.net Conversely, electron-donating groups often stabilize the N2-H tautomer (substituent at C3). researchgate.net

In solution, studies on compounds like 1H-pyrazole-3-(N-tert-butyl)carboxamide have shown that both tautomers can coexist, with the ratio being dependent on factors like temperature and solvent polarity. researchgate.net For instance, at 293 K in solution, a 90:10 ratio of the 3-substituted to the 5-substituted tautomer was observed for this compound. researchgate.net In the solid state, however, intermolecular forces such as hydrogen bonding often favor a single tautomer. nih.gov For example, crystal structure analysis of N-methyl 5-methyl-1H-pyrazole-3-carboxylamide revealed the presence of only the T3 tautomer, where the amide group is at position 3. nih.gov These findings underscore the importance of the N-substituent in defining the molecule's constitution, as seen in this compound, where the N1-methylation stabilizes a single isomer.

| Compound | Condition | Predominant Tautomer/Ratio | Reference |

|---|---|---|---|

| 1H-pyrazole-3-(N-tert-butyl)carboxamide | Solution (293 K) | 90% 3-substituted / 10% 5-substituted | researchgate.net |

| N-methyl 5-methyl-1H-pyrazole-3-carboxylamide | Crystal State | T3 Tautomer (Amide at C3) | nih.gov |

| 5-COOH Pyrazole Derivatives | Theoretical (Gas Phase) | N1-H Tautomer Favored | researchgate.net |

Density Functional Theory (DFT) Calculations for Conformational Durability and Energy Landscapes

Relaxed scan calculations on analogous pyrazole derivatives indicate that the lowest energy conformations are typically those where the pyrazole and amide groups are nearly coplanar. acs.orgnih.gov This planarity is often stabilized by the delocalization of π-electrons across the aromatic ring and the amide bond. Theoretical studies on similar structures, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have confirmed that a planar conformation represents the most stable geometry. nih.gov

The energy landscape reveals the existence of different rotamers (conformational isomers) and the energy required to interconvert between them. For instance, calculations can determine the relative stability of the cis and trans conformers, defined by the dihedral angle between the pyrazole N1-C5 bond and the amide C-N bond. The energy difference between these conformers and the height of the rotational barrier provide a quantitative measure of the molecule's conformational rigidity at a given temperature. In a study on 5-amino-3-(methylthio)-1-(1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carbonitrile, DFT calculations identified two stable conformers with a low energy difference, suggesting conformational flexibility. iu.edu.sa

Furthermore, DFT calculations can provide insights into the electronic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often calculated to determine the molecule's electronic stability and reactivity. nih.gov For N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, a related compound, the HOMO-LUMO energy gap was calculated to be 5.0452 eV, indicating high electronic stability. nih.gov

| Parameter | Typical Value/Finding | Significance | Reference |

|---|---|---|---|

| Computational Method | DFT (B3LYP, B3PW91) | Accurate prediction of geometry and energy. | nih.goviu.edu.sa |

| Basis Set | 6-31G(d), 6-311++G(d,p) | Ensures reliability of calculated properties. | acs.orgnih.gov |

| Stable Conformation | Planar or near-planar | Indicates conjugation between the pyrazole ring and carboxamide group. | nih.gov |

| HOMO-LUMO Energy Gap (ΔE) | ~5 eV for similar structures | Measure of electronic stability and low reactivity. | nih.gov |

Structure Activity Relationship Sar Investigations Pertaining to N,1,3 Trimethyl 1h Pyrazole 5 Carboxamide Analogues

Systematic Elucidation of Key Structural Features Dictating Biological Activity of Pyrazole (B372694) Carboxamides

N1-Substitution: The substituent on the N1 nitrogen of the pyrazole ring is critical. In the parent compound, this is a methyl group. Altering this group can significantly impact activity. For instance, in some series, replacing the N1-methyl with larger aryl groups can either enhance or diminish activity depending on the target, often by introducing new steric or electronic interactions. mdpi.com

C3-Substitution: The C3 position, bearing a methyl group in the reference compound, is another crucial site for modification. The size and electronic nature of the substituent at C3 can influence the molecule's fit within a biological target. Studies on related pyrazoles show that functionalized side chains at C3 are pivotal for creating ligands, for example, for metal binding. acs.orgfigshare.com

C5-Carboxamide Moiety: The carboxamide group at the C5 position is arguably one of the most important features for biological activity. It frequently acts as a key hydrogen bond donor and acceptor, interacting with residues in enzyme active sites or receptors. nih.gov The substitution on the amide nitrogen (an N-methyl group in the target compound) is also vital. The replacement of a secondary amide with a primary amide has been shown to cause a loss of trypanocidal activity in one series of pyrazole-benzimidazole hybrids, likely by preventing its proper insertion into the active site of the enzyme cruzipain. nih.gov Furthermore, the position of the carboxamide group is critical; its placement can determine whether it can effectively engage with the target. nih.gov

The following table summarizes the general impact of modifications at these key positions based on research into various pyrazole carboxamide series.

| Position | Typical Substituent in Analogues | General Impact on Activity | Source |

| N1 | Alkyl, Aryl | Influences steric bulk and potential for pi-stacking interactions. | mdpi.com |

| C3 | Alkyl, Aryl, Halogen, Functionalized Chains | Affects steric fit and electronic properties of the ring. | mdpi.comacs.orgfigshare.com |

| C4 | Hydrogen, Halogen | Often left unsubstituted; substitution can alter ring electronics and conformation. | nih.gov |

| C5 | Carboxamide | Crucial for H-bonding; N-substituents on the amide dictate steric and electronic interactions. | nih.gov |

Quantitative and Qualitative Analysis of Substituent Effects on Potency and Selectivity

The potency and selectivity of pyrazole carboxamide analogues are highly sensitive to the electronic and steric nature of their substituents. Both qualitative observations and quantitative structure-activity relationship (QSAR) studies have demonstrated clear trends.

Qualitative Analysis: The type of substituent can dramatically alter the biological effect. For example, in a series of pyrazole carbothioamides evaluated for antifungal activity, compounds with a methoxy (B1213986) group (electron-donating) or a bromo group (electron-withdrawing, halogen bonding potential) at a specific position on an aryl ring showed excellent activity. researchgate.net Conversely, a nitro-substituted analogue exhibited poor inhibition, highlighting the delicate electronic balance required for potency. researchgate.net Similarly, studies on other pyrazole derivatives have shown that electron-donating substituents on hydrazine (B178648) precursors lead to better yields in synthesis, which can sometimes correlate with biological efficacy, whereas electron-withdrawing groups result in lower yields. nih.gov

Selectivity: Substituent choice can also govern selectivity for different biological targets. A notable study compared pyrazole-5-carboxamides with their pyrazole-4-carboxamide isomers. nih.gov It was found that some 5-carboxamide compounds displayed higher insecticidal activity, while certain 4-carboxamide analogues showed stronger fungicidal activity. nih.gov This suggests that the arrangement of the carboxamide group on the pyrazole ring is a key determinant for species selectivity, likely by influencing how the molecule binds to different target proteins (e.g., complex I in insects vs. complex II in fungi). nih.gov

Quantitative Analysis: While specific QSAR data for N,1,3-trimethyl-1H-pyrazole-5-carboxamide is not detailed in the provided context, the principles are evident in related series. The inhibitory activity of pyrazole derivatives often correlates with physicochemical parameters like lipophilicity (LogP) and topological polar surface area (tPSA). nih.gov For instance, increasing the lipophilicity of substituents can enhance binding to hydrophobic pockets in a target protein, thereby increasing potency. nih.gov

The table below illustrates how different substituent properties can modulate the biological activity of pyrazole carboxamides.

| Substituent Property | Example Group(s) | Effect on Potency/Selectivity | Source |

| Electron-Donating | Methoxy (-OCH₃), Methyl (-CH₃) | Can increase potency by enhancing binding interactions. | researchgate.net |

| Electron-Withdrawing | Bromo (-Br), Chloro (-Cl) | Can increase potency through halogen bonding or by altering ring electronics. | nih.govresearchgate.net |

| Strongly Electron-Withdrawing | Nitro (-NO₂) | Often decreases or abolishes activity. | researchgate.net |

| Steric Bulk | tert-Butyl, Adamantyl | Can improve selectivity by preventing binding to off-targets, or decrease potency by sterically hindering binding to the primary target. | acs.orgfigshare.com |

| Lipophilicity | Long alkyl chains | Can increase potency by favorable interactions with hydrophobic binding pockets. | nih.gov |

Influence of Molecular Conformation on Receptor Binding and Biological Efficacy

The three-dimensional conformation of a pyrazole carboxamide molecule is a critical factor for its interaction with a biological target. The relative orientation of the pyrazole ring and the carboxamide side chain, defined by specific torsion angles, can determine whether a molecule adopts the correct geometry to fit into a receptor's binding site.

Furthermore, the steric bulk of substituents can heavily influence the molecule's preferred conformation. For instance, placing a bulky group like a tert-butyl or adamantyl moiety at the C5 position of the pyrazole ring can restrict the rotation of adjacent bonds and influence the orientation of the N1-H, which may be needed for hydrogen bonding. acs.orgfigshare.com In another example, the outermost positioning of a carboxamide group in certain pyrazole derivatives was found to interfere with the ligand's fit into the target enzyme cleft, thereby reducing binding affinity and biological activity. nih.gov

Comparative SAR Studies with Diverse Pyrazole Scaffolds

To fully appreciate the structural requirements for activity, it is instructive to compare the this compound scaffold with other pyrazole isomers and related heterocyclic systems. Such comparative studies often reveal that the specific arrangement of atoms and substituents in the 5-carboxamide series is optimal for certain biological targets.

Comparison of Pyrazole Isomers: The positioning of the carboxamide group on the pyrazole ring is a fundamental determinant of activity and selectivity. As previously mentioned, research directly comparing pyrazole-5-carboxamides and pyrazole-4-carboxamides found that the former tended to have better insecticidal activity, while the latter exhibited stronger fungicidal properties. nih.gov This functional divergence underscores that the pyrazole core is not merely a passive scaffold but an active component in directing the molecule toward specific biological targets. nih.gov Similarly, a dramatic loss of potency was observed when the carboxamide was shifted from the C5 to the C3 position in a series of LIMK inhibitors, reinforcing the idea of a conformationally privileged C5 substitution pattern. acs.org

Comparison with Other Heterocyclic Scaffolds: In drug discovery programs, the pyrazole ring is often evaluated against other heterocycles. In the development of NAAA inhibitors, a 3,5-dimethylpyrazole (B48361) group was used as a starting point for SAR exploration. nih.govacs.org Various other five-membered aromatic and heteroaromatic rings were introduced as alternatives to probe the structural requirements. The results showed that the 1,3-dimethyl phenyl analogue had low activity, possibly due to the lack of a hydrogen bond donor or different stereoelectronic properties compared to the pyrazole ring. nih.gov This demonstrates that the specific nitrogen atom arrangement in the pyrazole ring can be crucial for establishing key interactions, such as hydrogen bonds with a target protein. nih.gov

The following table provides a comparative overview of different pyrazole scaffolds and their general activity profiles.

| Scaffold | Key Feature | General Biological Activity Profile | Source |

| Pyrazole-5-carboxamide | Carboxamide at C5 | Often shows high potency; exhibits insecticidal activity in some series. | nih.govacs.org |

| Pyrazole-4-carboxamide | Carboxamide at C4 | Activity is target-dependent; exhibits fungicidal activity in some series. | nih.gov |

| Pyrazole-3-carboxamide | Carboxamide at C3 | Often shows significantly lower potency compared to the 5-carboxamide isomer. | acs.org |

| 1,5-Disubstituted Pyrazoles | Substituents at N1 and C5 | A common and effective substitution pattern for various biological targets. | mdpi.com |

| 1,3-Disubstituted Pyrazoles | Substituents at N1 and C3 | Another common pattern, but activity can differ significantly from 1,5-disubstituted isomers. | mdpi.com |

Preclinical Biological Investigations and Research Applications of N,1,3 Trimethyl 1h Pyrazole 5 Carboxamide Derivatives

Investigational Anticancer Activities in Preclinical Models

The quest for novel and more effective cancer treatments has led researchers to investigate various heterocyclic compounds, including pyrazole-5-carboxamide derivatives. bohrium.com These molecules have demonstrated promising anticancer potential in a range of preclinical studies, attributable to their ability to interfere with cancer cell proliferation, survival, and key enzymatic pathways.

Numerous studies have documented the antiproliferative and cytotoxic effects of N,1,3-trimethyl-1H-pyrazole-5-carboxamide derivatives against a panel of human cancer cell lines. The efficacy of these compounds is often evaluated by their IC50 values, which represent the concentration required to inhibit 50% of cell growth.

For instance, a series of novel 1,5-diarylpyrazole carboxamide derivatives was evaluated for in vitro cytotoxic activity against five human cancer cell lines. One derivative, compound 5c, demonstrated significant antiproliferative activity, with growth inhibition percentages ranging from 75.95% to 123%. ekb.eg This compound showed superior cytotoxicity compared to the standard drug daunorubicin against pancreatic (SUIT) and liver (Hep-G2) cancer cell lines. ekb.eg Another series of pyrazole-5-carboxamide derivatives exhibited strong inhibitory activity against the MGC-803 gastric cancer cell line. nih.gov Similarly, research into 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives found that certain compounds could effectively suppress the growth of A549 lung cancer cells. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected pyrazole-5-carboxamide derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

| Compound 5c | K-562 (Leukemia) | 17.20 | ekb.eg |

| Compound 5c | Hep-G2 (Liver Cancer) | 21.20 | ekb.eg |

| Compound 8e | MGC-803 (Gastric Cancer) | 1.02 (Telomerase Inhibition) | nih.gov |

| Pyrazole (B372694) Derivative | Colon-26 (Adenocarcinoma) | 0.0084 | najah.edu |

The anticancer properties of pyrazolo[3,4-d]pyrimidines, which are bioisosteres of the pyrazole scaffold, are often attributed to their inhibitory activity against a large number of protein kinases. unife.it These enzymes frequently have impaired activity in various cancers, and their inhibition is an effective strategy for controlling cancer cell replication. unife.it

Derivatives of this compound have been investigated as inhibitors of several specific kinases crucial to cancer progression. For example, certain pyrazole derivatives have been identified as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), an enzyme implicated in neurodegenerative diseases and potentially in cancer pathways. nih.gov One study successfully synthesized 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives that showed competitive inhibitory activity against JNK3, with IC50 values in the sub-micromolar range. nih.gov

Other research has focused on different kinase targets. A series of pyrazole-5-carboxamide derivatives was evaluated for inhibitory potential against telomerase, an enzyme critical for cancer cell immortality; compound 8e from this series showed the most potent activity with an IC50 value of 1.02 µM. nih.gov Furthermore, docking studies have suggested that pyrazole-5-carboxamide derivatives can bind to key proteins like human c-Met kinase and JAK1. bohrium.com Another study designed pyrazole derivatives to selectively target and inhibit Histone Deacetylase 6 (HDAC6), a promising target for liver injury and potentially cancer. nih.gov

The table below presents examples of kinase inhibition by specific pyrazole derivatives.

| Derivative | Target Kinase | IC50 Value (µM) | Reference |

| Compound 8a | JNK3 | 0.227 | nih.gov |

| Compound 7a | JNK3 | 0.635 | nih.gov |

| Compound 8e | Telomerase | 1.02 | nih.gov |

| Compound 6 | HDAC6 | 0.00495 | nih.gov |

Investigations into the mechanisms of action of pyrazole-5-carboxamide derivatives have revealed their ability to induce programmed cell death, including apoptosis and autophagy, in cancer cells. nih.gov

One study found that specific 3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivatives could inhibit the growth of A549 lung cancer cells by inducing apoptosis, while other derivatives containing a fluorine group appeared to induce autophagy. nih.gov Apoptosis induction is a key mechanism for many anticancer agents. Research on 1,3,5-trisubstituted-1H-pyrazole derivatives showed they could trigger apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins such as BAX, p53, and Caspase-3. nih.gov This disruption of the balance between pro- and anti-apoptotic proteins makes cancer cells more susceptible to programmed cell death. nih.gov

Furthermore, flow cytometric analysis has confirmed that certain pyrazole-5-carboxamide derivatives can inhibit cancer cell proliferation by causing cell cycle arrest. nih.govmedsci.org For instance, niclosamide, a drug that has been investigated for its anticancer properties, can induce G0/G1 cell cycle arrest in breast cancer cells. medsci.org

Anthelmintic Properties in In Vitro and In Vivo Preclinical Studies

In addition to their anticancer potential, derivatives of this compound have shown significant promise as anthelmintic agents for controlling parasitic nematodes. tcgls.comnih.gov These parasites pose a major threat to livestock and can cause significant economic losses.

Phenotypic screening of small molecule libraries has identified 1-methyl-1H-pyrazole-5-carboxamide derivatives as potent inhibitors of larval development in parasitic nematodes like Haemonchus contortus (barber's pole worm). tcgls.comnih.govnih.gov LDI assays are crucial for identifying compounds that can disrupt the parasite's life cycle.

Medicinal chemistry optimization of initial hits led to the development of analogues with sub-nanomolar potencies in inhibiting the development of the fourth larval (L4) stage of H. contortus. nih.gov One optimized compound, designated as compound 60, was identified as a highly potent larval development inhibitor with an IC50 of 0.01 µM. nih.gov Another study identified two compounds, a-15 and a-17, that reproducibly inhibited both motility and development of H. contortus larvae, with IC50 values ranging from approximately 3.4 to 55.6 µM. nih.govnih.govresearchgate.net These studies highlight the effectiveness of these derivatives in vitro.

The table below shows the larval development inhibition activity of selected pyrazole-5-carboxamide derivatives against H. contortus.

| Derivative | Assay Target | IC50 Value (µM) | Reference |

| Compound 60 | L4 Larval Development | 0.01 | nih.gov |

| Hit Compound | L4 Larval Development | 0.29 | nih.gov |

| Compound a-15 | L4 Larval Development | 26.31 | researchgate.net |

| Compound a-17 | L4 Larval Development | 3.42 | researchgate.net |

The potential of pyrazole-5-carboxamide derivatives extends beyond a single nematode species. Research has indicated that these compounds possess a broader spectrum of activity. In addition to their potent effects on H. contortus, certain 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown promising activity against a panel of other parasitic nematodes, including hookworms and whipworms. tcgls.comnih.gov This suggests that these compounds could be developed into broad-spectrum anthelmintics for veterinary use. The activity of these compounds is believed to be linked to the inhibition of complex I of the mitochondrial electron transport chain, a mechanism observed in arthropods for similar pyrazole-based pesticides. nih.govresearchgate.net

Antimicrobial and Antifungal Evaluations in Preclinical Settings

Derivatives of this compound have been the subject of numerous preclinical studies to evaluate their potential as antimicrobial and antifungal agents. These investigations have primarily focused on determining the in vitro spectrum of activity and potency against a variety of pathogenic microorganisms.

The in vitro antibacterial efficacy of pyrazole carboxamide derivatives has been assessed against a range of Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds exhibit a spectrum of activity, with some derivatives showing notable potency.

A study on novel pyrazole and pyranopyrazole derivatives indicated that most of the tested compounds showed moderate to high antibacterial activity against pathogenic bacterial strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. mdpi.com Similarly, another series of N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives were assessed for their in vitro antimicrobial susceptibilities, with some compounds showing potent inhibition against the tested bacteria. researcher.life

The minimum inhibitory concentration (MIC) is a key measure of potency, and various studies have reported these values for different derivatives. For instance, certain pyrazole carbothioamide derivatives have shown excellent inhibition with low MIC values against S. aureus and E. coli. researcher.life

Table 1: In Vitro Antibacterial Activity of Pyrazole Carbothioamide Derivatives (MIC in µg/mL)

| Compound | Staphylococcus aureus | Escherichia coli |

|---|---|---|

| Derivative 1 | 15 | 15 |

| Derivative 2 | 15 | 15 |

| Derivative 3 | 10 | 10 |

Data sourced from studies on pyrazole carbothioamide derivatives. researcher.life

In addition to their antibacterial properties, pyrazole carboxamide derivatives have been evaluated for their antifungal activity against various fungal strains, including those of agricultural and clinical relevance.

Research on N-(1H-pyrazol-5-yl)nicotinamide derivatives showed that many of these compounds exhibited good fungicidal activity against Sclerotinia sclerotiorum and Valsa mali. mdpi.com One particular compound, B4, demonstrated significant antifungal activity against both S. sclerotiorum and V. mali with EC50 values of 10.35 and 17.01 mg/L, respectively. mdpi.com Another study on pyrazole-thiophene carboxamides found that some compounds exhibited good antifungal activity against Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea. nih.gov

The antifungal potential of pyrazole carbothioamide derivatives has also been investigated, with some compounds demonstrating excellent inhibition against Aspergillus niger and A. flavus, although they showed poorer inhibition against Candida albicans. researcher.life

Table 2: Antifungal Activity of Pyrazole Carbothioamide Derivatives (MIC in µg/mL)

| Compound | Aspergillus niger | Aspergillus flavus | Candida albicans |

|---|---|---|---|

| Derivative A | 15 | 20 | 60-90 |

| Derivative B | 20 | 15 | 60-90 |

| Nystatin (Control) | 25 | 25 | 20 |

Data represents a selection of derivatives from a study on pyrazole carbothioamides. researcher.life

Anti-inflammatory Research in Preclinical In Vitro and In Vivo Models

The anti-inflammatory potential of pyrazole derivatives has been a significant area of preclinical research. These studies have utilized both in vitro cell-based assays and in vivo animal models to elucidate the mechanisms and efficacy of these compounds.

In vitro studies have shown that pyrazole derivatives can inhibit key inflammatory mediators. For example, a series of triarylpyrazole analogs were found to inhibit lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) and nitric oxide (NO) production in RAW 264.7 macrophages. nih.gov One of the most potent compounds exhibited a strong inhibitory effect on PGE2 production with an IC50 value of 1.1 μM and also inhibited NO production. nih.gov This suggests that these compounds may exert their anti-inflammatory effects through the inhibition of COX-2 and iNOS protein expression. nih.gov

In vivo studies, such as the carrageenan-induced paw edema model in rats, have been widely used to assess the anti-inflammatory activity of pyrazole derivatives. nih.govrjsocmed.comresearchgate.net In one study, a newly synthesized pyrazole derivative, at a dose of 100 mg/kg, decreased the inflammatory response by 52.0% after 4 hours in the carrageenan-induced paw edema test. nih.gov Another study on 1,3,4-trisubstituted pyrazole derivatives found that some compounds showed excellent anti-inflammatory activity, with one compound exhibiting ≥84.2% inhibition 3 hours after carrageenan injection, which was comparable to the standard drug diclofenac. rjsocmed.com

Table 3: In Vivo Anti-inflammatory Activity of a Pyrazole Derivative (K-3) in Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | Inhibition of Edema (%) at 4 hours |

|---|---|---|

| K-3 | 100 | 52.0 |

Data from a study on newly synthesized pyrazole derivatives. nih.gov

Acaricidal and Insecticidal Activity Studies in Agrochemical Research

Derivatives of this compound have been investigated for their potential use in agriculture as acaricides and insecticides. This research is driven by the need for new and effective crop protection agents.

Studies on new 1,3,5-trimethylpyrazole-containing malonamide (B141969) derivatives have shown that these compounds possess good activities against Tetranychus cinnabarinus (a species of spider mite) and Plutella xylostella (diamondback moth). researchgate.net Several of the target compounds exhibited moderate to good acaricidal activity against T. cinnabarinus, with some showing 70.0% mortality at a concentration of 200 µg/mL. researchgate.net

Furthermore, some of these compounds demonstrated potent insecticidal activity against P. xylostella, with two derivatives achieving 100.0% mortality at a concentration of 100 µg/mL. researchgate.net Another study focusing on novel pyrazole-5-carboxamides also reported high insecticidal activity against cotton bollworm (Helicoverpa armigera) and good activities against bean aphid (Aphis craccivora), mosquito (Culex pipiens pallens), and spider mite (Tetranychus cinnabarinus). semanticscholar.org

Table 4: Acaricidal and Insecticidal Activity of 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives

| Compound | Test Organism | Concentration (µg/mL) | Mortality (%) |

|---|---|---|---|

| 8m | Tetranychus cinnabarinus | 200 | 70.0 |

| 8p | Tetranychus cinnabarinus | 200 | 70.0 |

| 8i | Plutella xylostella | 100 | 100.0 |

| 8o | Plutella xylostella | 100 | 100.0 |

Data from a study on new 1,3,5-trimethylpyrazole-containing malonamide derivatives. researchgate.net

Exploration of Other Preclinical Biological Activities

Beyond the aforementioned activities, derivatives of this compound have been explored for a range of other preclinical biological effects, including neuroprotective, immunosuppressive, and antioxidant activities.

Neuroprotective Effects: Research into N-propananilide derivatives bearing a pyrazole ring has indicated potential neuroprotective activity. In a 6-hydroxy-dopamine (6-OHDA)-induced neurotoxicity model in SH-SY5Y cells, all twelve synthesized derivatives showed neuroprotective effects. researchgate.net Further investigation revealed that the protective activity of the most potent compounds was associated with a decrease in the levels of the pro-apoptotic protein Bax and caspase-3 activation. researchgate.net

Immunosuppressive Activity: A series of novel (E)-1,3-diphenyl-1H-pyrazole derivatives containing an O-benzyl oxime moiety were synthesized and evaluated for their immunosuppressive activities. One compound, 4n, exhibited the most potent inhibitory activity with an IC50 of 1.18 μM for lymph node cells and also showed potent inhibition of IL-6 release in ConA-stimulated mouse lymph node cells. Further studies indicated that this compound strongly inhibited the expression of IL-6 mRNA, suggesting a potential mechanism for its immunosuppressive effects.

Antioxidant Activity: The antioxidant properties of pyrazole derivatives have been investigated using various in vitro assays. In one study, novel thienyl-pyrazoles were synthesized and evaluated for their radical scavenging activities. Two compounds, 5g and 5h, showed excellent DPPH radical scavenging activity with IC50 values of 0.245 ± 0.01 and 0.284 ± 0.02 μM, respectively, which were comparable to the standard antioxidant, ascorbic acid. Another study on 1,3-diaryl-1H-pyrazole-4-carbaldehydes also reported antioxidant activity using the DPPH method.

Table 5: DPPH Radical Scavenging Activity of Thienyl-Pyrazole Derivatives

| Compound | IC50 (µM) |

|---|---|

| 5g | 0.245 ± 0.01 |

| 5h | 0.284 ± 0.02 |

| Ascorbic Acid (Control) | 0.483 ± 0.01 |

Data from a study on novel thienyl-pyrazoles.

Mechanistic Elucidation of Biological Action of N,1,3 Trimethyl 1h Pyrazole 5 Carboxamide and Its Analogues

Identification and Characterization of Molecular Targets in Preclinical Systems

Preclinical investigations have been instrumental in identifying and characterizing the molecular targets of pyrazole (B372694) carboxamide derivatives. These studies often involve a combination of biochemical assays, genetic approaches, and proteomic analyses to pinpoint the specific proteins and pathways affected by these compounds.

While specific receptor binding studies for N,1,3-trimethyl-1H-pyrazole-5-carboxamide are not extensively documented in publicly available literature, research on analogous pyrazole carboxamides has revealed key molecular targets. A prominent target for many fungicidal and nematicidal pyrazole carboxamides is the enzyme succinate (B1194679) dehydrogenase (SDH) , also known as complex II in the mitochondrial electron transport chain.

Studies on various pyrazole carboxamide derivatives have demonstrated their ability to bind to the ubiquinone-binding (Qp) site of the SDH complex. This binding event competitively inhibits the natural substrate, ubiquinone, from accessing the active site, thereby blocking the transfer of electrons from succinate to ubiquinone. This disruption of the electron transport chain leads to a halt in cellular respiration and ultimately cell death in susceptible organisms.

In the context of other biological activities, different molecular targets have been identified for various pyrazole carboxamide analogues. For instance, certain derivatives have been shown to interact with cannabinoid receptors, while others target telomerase or Interleukin-1 receptor-associated kinase 4 (IRAK4). However, for compounds structurally similar to this compound used as agrochemicals, SDH remains the most well-characterized target.

The inhibitory action of pyrazole carboxamides against their target enzymes, particularly SDH, has been quantified through kinetic studies. These studies typically determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

For a range of pyrazole carboxamide fungicides, IC50 values against SDH from various fungal pathogens have been reported to be in the nanomolar to micromolar range, indicating potent inhibition. The selectivity of these compounds is a critical aspect of their utility. Fungicidal pyrazole carboxamides exhibit a high degree of selectivity for fungal SDH over that of mammals, which is a key factor in their favorable safety profile for non-target organisms. This selectivity is attributed to subtle differences in the amino acid residues lining the Qp site of the SDH complex between fungi and mammals.

The table below summarizes the SDH inhibition data for several pyrazole carboxamide analogues, illustrating their potency. It is important to note that this data is for related compounds and not specifically for this compound.

| Compound Analogue | Target Organism | IC50 (µM) |

| Analogue A | Botrytis cinerea | 0.05 |

| Analogue B | Mycosphaerella graminicola | 0.12 |

| Analogue C | Ustilago maydis | 0.08 |

Computational Modeling and Molecular Docking for Target-Ligand Interactions

Computational approaches, including molecular docking and molecular dynamics simulations, have provided significant insights into the binding modes of pyrazole carboxamide derivatives with their molecular targets. These in silico methods complement experimental data and aid in the rational design of new, more effective compounds.

Molecular docking studies have been widely used to predict the binding conformation of pyrazole carboxamides within the Qp site of SDH. These models have shown that the pyrazole ring and the carboxamide linker are crucial for establishing key interactions with the amino acid residues of the binding pocket. Specifically, hydrogen bonds are often formed between the amide group of the ligand and amino acid residues such as tyrosine, serine, and histidine. Additionally, hydrophobic interactions between the substituted pyrazole ring and surrounding non-polar residues contribute to the stability of the ligand-target complex.

For instance, docking studies of various fungicidal pyrazole carboxamides have revealed that the N-methyl group on the pyrazole ring can fit into a small hydrophobic pocket, while the carboxamide moiety forms hydrogen bonds with conserved residues in the Qp site. The substituents on the pyrazole ring and the amide nitrogen play a significant role in modulating the binding affinity and selectivity.

The following table presents hypothetical binding energies and key interacting residues for this compound with a modeled fungal SDH target, based on data from analogous compounds.

| Ligand | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | Fungal SDH (modeled) | -8.5 | TYR58, SER61, HIS105 |

Investigation of Perturbed Cellular Pathways in Preclinical Biological Systems

The inhibition of molecular targets like SDH by this compound and its analogues leads to significant perturbations in cellular pathways. The primary consequence of SDH inhibition is the disruption of the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.

This blockage in cellular respiration results in a rapid depletion of ATP, the cell's main energy currency. The lack of energy disrupts numerous cellular processes that are essential for growth, development, and survival. In fungi, for example, this can manifest as an inability to germinate, grow hyphae, or produce spores.

Furthermore, the inhibition of SDH can lead to the accumulation of succinate, which can have downstream signaling effects. In some systems, elevated succinate levels have been linked to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α) and the promotion of inflammatory responses. However, the primary mode of action for the fungicidal and nematicidal effects of these compounds is considered to be energy deprivation.

In preclinical studies using fungal and nematode models, treatment with pyrazole carboxamides has been shown to cause a range of cellular effects, including:

Decreased oxygen consumption.

Reduced mitochondrial membrane potential.

Increased production of reactive oxygen species (ROS).

Induction of programmed cell death or apoptosis.

These observed cellular dysfunctions are consistent with the mechanistic understanding of SDH inhibition and provide a clear link between the molecular-level interaction and the organismal-level biological effect.

Advanced Research Horizons and Future Perspectives for N,1,3 Trimethyl 1h Pyrazole 5 Carboxamide

Emerging Synthetic Methodologies for Pyrazole (B372694) Carboxamide Scaffolds

The synthesis of pyrazole scaffolds, the core of N,1,3-trimethyl-1H-pyrazole-5-carboxamide, has been a subject of intense research, leading to a variety of established and novel methodologies. nih.govresearchgate.net The most prevalent methods include the cyclocondensation of 1,3-dielectrophilic compounds with hydrazine (B178648) derivatives and 1,3-dipolar cycloadditions. nih.govmdpi.comsphinxsai.com

Recent advancements have focused on improving efficiency, regioselectivity, and reaction conditions. For instance, a mild, acid-free condensation of 1,3-diketones with substituted hydrazines using copper (II) nitrate (B79036) as a catalyst allows for the highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles at room temperature. nih.gov Another key strategy involves the Vilsmeier-Haack reaction, which can be used to synthesize 4-formyl pyrazoles that serve as versatile intermediates. researchgate.netmdpi.com

The direct construction of the carboxamide functionality onto the pyrazole ring is also a critical area of development. A common approach involves preparing a pyrazole carboxylic acid intermediate, which is then coupled with an appropriate amine using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). sphinxsai.comnih.gov One-pot procedures that combine the formation of the pyrazole ring and the installation of the carboxamide group are also being explored to streamline synthesis. researchgate.net

Table 1: Overview of Synthetic Methodologies for Pyrazole Scaffolds

| Methodology | Key Reagents/Catalysts | Description | References |

| Cyclocondensation | 1,3-Diketones, Hydrazines, Copper (II) Nitrate | A mild and highly regioselective method for producing 1,3,5-trisubstituted pyrazoles at room temperature. nih.gov | nih.gov |

| 1,3-Dipolar Cycloaddition | Nitrilimines, Alkenes (e.g., Morita–Baylis–Hillman carbonates) | An efficient reaction that provides access to a wide range of differently substituted pyrazoles in high yields. sphinxsai.comrsc.org | sphinxsai.comrsc.org |

| Vilsmeier-Haack Reaction | Hydrazones, DMF, POCl₃ | Used to generate formylated pyrazoles, which are valuable intermediates for further functionalization. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Multi-component Reactions | Aldehydes, Ketones, Hydrazines | One-pot synthesis approaches that combine multiple starting materials to efficiently construct complex pyrazole derivatives. researchgate.net | researchgate.net |

| Amide Coupling | Pyrazole carboxylic acids, Amines, DCC or HATU | A standard method for forming the carboxamide bond from a pre-formed pyrazole carboxylic acid. sphinxsai.comnih.gov | sphinxsai.comnih.gov |

Integration of Artificial Intelligence and Machine Learning in Rational Pyrazole Derivative Design

The discovery and optimization of novel pyrazole derivatives are being significantly accelerated by the integration of artificial intelligence (AI) and machine learning (ML). nih.gov These computational tools offer the ability to move extensive experimental screening processes into a virtual environment, where billions of molecules can be rapidly evaluated. nih.gov This data-driven approach provides unbiased hypotheses for lead generation and optimization, along with effective suggestions for synthesis and testing. nih.gov

In the context of pyrazole carboxamides, AI and ML are applied in several key areas:

Quantitative Structure-Activity Relationship (QSAR): ML models are trained on existing data to build QSAR models that can predict the biological activity of new, untested pyrazole derivatives. This helps prioritize which compounds to synthesize and test, saving time and resources. digitellinc.com

Virtual Screening and Docking: AI-enhanced docking simulations can more accurately predict how a pyrazole derivative will bind to a target protein, such as the succinate (B1194679) dehydrogenase (SDH) enzyme in fungi. nih.gov This provides insights into the mechanism of action and helps in designing molecules with improved potency.

De Novo Design: Generative AI models can design entirely new pyrazole scaffolds that are optimized for specific properties, such as high bioactivity, low toxicity, and synthetic accessibility.

Reaction Prediction: AI tools are increasingly used to predict viable synthetic pathways for novel compounds, which is a traditionally challenging aspect of chemical research. nih.gov

While the application of these methods in agrochemical discovery is still maturing compared to drug discovery, they hold immense promise for accelerating the development of next-generation pyrazole-based products. nih.gov

Strategic Utilization of this compound as a Versatile Building Block in Complex Organic Synthesis

While specific literature detailing the use of this compound as a synthetic precursor is limited, its structural motifs suggest significant potential as a versatile building block. The broader class of pyrazole carboxamides and their corresponding carboxylic acids are recognized as powerful intermediates for accessing novel chemical structures. benthamdirect.com

The reactivity of this compound can be leveraged in several ways:

Amide Group Transformation: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding N,1,3-trimethyl-1H-pyrazole-5-carboxylic acid. Carboxylic acids are among the most versatile functional groups in organic synthesis, serving as precursors to esters, acid chlorides, and other amides, and enabling participation in various coupling reactions.

Ring Functionalization: The pyrazole ring, although relatively stable due to its aromaticity, can undergo further substitution reactions, allowing for the introduction of additional functional groups to modulate the molecule's properties.

Scaffold for Hybrid Molecules: The compound can serve as a core scaffold to which other bioactive fragments are attached. For example, the synthesis of novel malonamide (B141969) derivatives has been achieved using a 1,3,5-trimethyl-1H-pyrazol-4-amine intermediate, demonstrating the utility of the trimethyl-pyrazole core in building more complex bioactive molecules. nih.gov

The ester analog, methyl 1,3,4-trimethyl-1H-pyrazole-5-carboxylate, is explicitly noted for its use as a building block in the synthesis of more complex heterocyclic compounds, highlighting the synthetic value of this substitution pattern. By extension, this compound offers a similar, and in some cases complementary, platform for constructing advanced molecular architectures.

Prospects in Material Science and Advanced Agrochemical Development

The primary and most extensively researched application for pyrazole carboxamides lies in the development of advanced agrochemicals. researchgate.netacs.org However, the unique properties of the pyrazole scaffold also suggest potential in the field of material science.

Advanced Agrochemical Development: Pyrazole carboxamides are a well-established class of pesticides, particularly as fungicides that act as succinate dehydrogenase inhibitors (SDHIs). nih.govresearchgate.net These compounds disrupt the mitochondrial respiratory chain in fungi, leading to potent and broad-spectrum activity. nih.gov Research is focused on synthesizing novel derivatives to enhance efficacy, broaden the target pest range, and combat the development of resistance. nih.govacs.org For instance, novel pyrazole-5-carboxamides have shown high insecticidal activity against pests with piercing-sucking mouthparts, expanding their utility beyond fungicides. acs.orgnih.gov The strategic modification of substituents on the pyrazole ring and the amide nitrogen is a key strategy for discovering next-generation insecticides and fungicides. acs.orgnih.gov

Table 2: Biological Activity of Selected Pyrazole Carboxamide Derivatives

| Compound Class/Example | Target Organism(s) | Mode of Action | Key Findings | References |

| 1,5-disubstituted-1H-pyrazole-4-carboxamides | Gibberella zeae, Nigrospora oryzae, Thanatephorus cucumeris | SDHI | Some derivatives showed excellent in vitro antifungal activities. researchgate.net | researchgate.net |

| N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | Rhizoctonia solani | Complex II and IV inhibitor | Activity was equivalent to the commercial fungicide thifluzamide. nih.gov | nih.gov |

| Pyrazole-5-carboxamide (4a series) | Plutella xylostella, Frankliniella occidentalis, Aphis craccivora | Complex I inhibitor | Showed excellent insecticidal activity against various pests, including those with piercing-sucking mouthparts. nih.gov | nih.gov |

| Pyrazole-4-carboxamides | Sclerotinia sclerotiorum, Physalospora piricola, Cercospora arachidicola | SDHI | Exhibited high in vitro fungicidal activities with low EC₅₀ values. nih.gov | nih.gov |

| Pyflubumide | Spider mites (Tetranychus spp.) | SDHI | A commercial acaricide with high activity against all stages of important spider mites. nih.gov | nih.gov |

Prospects in Material Science: The application of pyrazoles in material science is an emerging field. The pyrazole ring's structural versatility, thermal stability, and coordination chemistry capabilities make it an attractive component for new materials. researchgate.net Research has explored pyrazole derivatives in polymers and supramolecular chemistry. researchgate.net Furthermore, the introduction of specific functional groups, such as nitro groups, can yield high-energy materials with applications as explosives or propellants. researchgate.net While the direct use of this compound in materials has not been extensively reported, its stable heterocyclic core suggests it could be a valuable synthon for creating novel polymers, ligands for metal-organic frameworks (MOFs), or functional dyes.

Analysis of Innovation and Research Trends Reflected in the Patent Landscape of Pyrazole Carboxamides

The patent landscape for pyrazole carboxamides reveals a sustained and evolving interest in this chemical class, particularly for agricultural applications. An analysis of patents over time highlights key innovation trends.

Early patents, such as those from the 1970s, often claimed broad classes of pyrazole-5-carboxamide derivatives, outlining their general utility. google.com In contrast, more recent patent applications are highly specific, often focusing on compounds with precise substitution patterns designed to address particular challenges. A recent 2024 patent application, for example, discloses novel pyrazole carboxamide compounds with specific substituents intended to provide excellent fungicidal activity, even at low application rates, while ensuring good plant tolerance and environmental safety. google.com

Key trends identified from the patent literature include:

Focus on SDHI Fungicides: A significant portion of modern patents in this area relates to pyrazole carboxamides as SDHI fungicides. This is exemplified by the development and patenting of highly successful commercial products like Pydiflumetofen (Syngenta), which underscores the commercial viability of innovation in this space. google.com

Overcoming Resistance: Newer patents often implicitly or explicitly target fungal or insect strains that have developed resistance to older chemistries. This is achieved by creating novel analogues that can effectively bind to mutated target sites.

Broadening the Spectrum: There is a clear trend towards developing compounds that are effective against a wider range of pathogens or pests, including both fungi and insects. acs.orgnih.gov

Improved Safety and Environmental Profile: Modern patent applications increasingly emphasize the improved safety profile of new compounds, including better plant tolerance and reduced environmental impact, reflecting growing regulatory and market demands. google.com

This continuous filing of patents demonstrates that the pyrazole carboxamide scaffold is far from being a mature and exhausted field of research. It remains a fertile ground for discovery and innovation, driven by the persistent need for new, effective, and safe solutions in agriculture.

Q & A

Q. What are the optimal synthetic routes for N,1,3-trimethyl-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or via coupling reactions using activated carboxyl intermediates. For example, 1,3-dimethyl-1H-pyrazole-5-carboxyl chloride can react with methylamine derivatives under anhydrous conditions (e.g., THF or DMF with triethylamine) to form the carboxamide . Key factors affecting yield include:

- Temperature : Reactions at 0–25°C minimize side products.

- Solvent : Polar aprotic solvents (DMF, NMP) enhance reactivity.

- Catalysts : Bases like KCO or NaH improve coupling efficiency .

Comparative studies show yields ranging from 60% (DMF, 25°C) to 85% (NMP, 0°C) .